15(S)-Hpete(1-)

Description

Arachidonic Acid as a Primary Precursor

Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, serves as the fundamental substrate for the synthesis of 15(S)-HpETE. hmdb.camedchemexpress.comcaymanchem.com Typically esterified in the phospholipids (B1166683) of cell membranes, arachidonic acid is released by the action of phospholipase A2 in response to various cellular stimuli. nih.gov Once liberated, it becomes available for oxygenation by different enzymatic systems, including the lipoxygenase pathway that leads to the formation of 15(S)-HpETE. medchemexpress.comcaymanchem.com

Lipoxygenase Isoform Specificity in 15(S)-HpETE Formation

The enzymatic synthesis of 15(S)-HpETE is not a random event but is specifically catalyzed by certain isoforms of the lipoxygenase (LOX) family. medchemexpress.comcaymanchem.com These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids with high stereo- and regio-specificity. atsjournals.orgmdpi.com In humans, two primary 15-lipoxygenase isoforms are responsible for the generation of 15(S)-HpETE. atsjournals.orgpnas.org

Arachidonate (B1239269) 15-lipoxygenase-1 (ALOX15), also known as 12/15-LOX, is a key enzyme in the formation of 15(S)-HpETE. atsjournals.orgwikipedia.org This enzyme catalyzes the addition of a hydroperoxy group to the 15th carbon of arachidonic acid, yielding 15(S)-HpETE as the major product. wikipedia.orgwikipedia.org However, ALOX15 also exhibits a lesser degree of activity at the 12th carbon, producing a smaller amount of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). wikipedia.orgwikipedia.org The ratio of 15(S)-HpETE to 12(S)-HpETE produced by human ALOX15 is approximately 9:1. mdpi.comnoropsikiyatriarsivi.com This dual specificity is a characteristic feature of ALOX15. noropsikiyatriarsivi.com

In contrast to ALOX15, arachidonate 15-lipoxygenase-2 (ALOX15B) exhibits a much higher degree of specificity. pnas.orgmdpi.com When ALOX15B acts on arachidonic acid, it exclusively produces 15(S)-HpETE. hmdb.capnas.orgnih.gov This enzyme does not generate the 12-HpETE isomer, making it a more specific catalyst for 15(S)-HpETE synthesis. pnas.orgfrontiersin.org This distinct catalytic activity suggests a unique physiological role for ALOX15B compared to ALOX15. pnas.org

Cellular and Tissue Distribution of 15-Lipoxygenases

The expression of ALOX15 and ALOX15B is tissue- and cell-specific, which dictates the localized production of 15(S)-HpETE.

ALOX15 (15-LOX-1) is prominently expressed in reticulocytes, eosinophils, macrophages, and airway epithelial cells. atsjournals.orgpnas.orgcaymanchem.com Its presence in these immune and inflammatory cells highlights its potential role in modulating inflammatory responses.

ALOX15B (15-LOX-2) has a different distribution pattern. It is found in epithelial cells of the skin, cornea, lung, and prostate. atsjournals.orgpnas.orgoxfordbiomed.com Unlike ALOX15, it is not typically detected in peripheral blood leukocytes. atsjournals.org

This differential distribution suggests that the two enzymes, and consequently the production of 15(S)-HpETE, are involved in distinct biological processes in various parts of the body.

Non-Enzymatic Formation Mechanisms

Beyond the well-defined enzymatic pathways, 15(S)-HpETE can also be formed through non-enzymatic reactions, particularly under conditions of cellular stress.

In environments with high levels of reactive oxygen species (ROS), a condition known as oxidative stress, arachidonic acid can undergo spontaneous, non-enzymatic oxidation. hmdb.cawikipedia.org This auto-oxidation process leads to the formation of a racemic mixture of hydroperoxyeicosatetraenoic acids, including both 15(S)-HpETE and its stereoisomer, 15(R)-HpETE. wikipedia.org The non-enzymatic peroxidation of arachidonic acid can produce a variety of regio- and stereoisomers, with the formation of these compounds often regarded as a marker of pro-inflammatory conditions. caymanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C20H31O4- |

|---|---|

Molecular Weight |

335.5 g/mol |

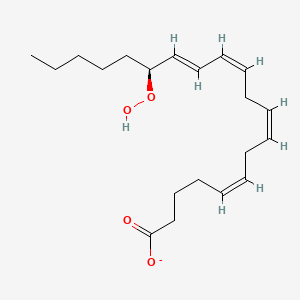

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate |

InChI |

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |

InChI Key |

BFWYTORDSFIVKP-VAEKSGALSA-M |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])OO |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])OO |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 15 S Hpete

Regulation of 15-Lipoxygenase Expression and Activity

The enzymatic generation of 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is critically dependent on the expression and activity of 15-lipoxygenase (ALOX15). The regulation of the ALOX15 gene is a complex process, with transcriptional control being a key mechanism. In various cell types, the expression of ALOX15 is not constitutive but is instead induced by specific signaling molecules, particularly cytokines. This regulation ensures that the production of 15(S)-HpETE and its downstream metabolites occurs in specific physiological and pathological contexts.

Metabolic Fate and Downstream Bioconversions of 15 S Hpete

Enzymatic Reduction to 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE)

The most prominent and rapid metabolic route for 15(S)-HpETE is its reduction to the corresponding stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). wikipedia.orgcaymanchem.commedchemexpress.com This conversion is critical as it detoxifies the reactive hydroperoxide and generates a key signaling molecule.

The reduction of 15(S)-HpETE to 15(S)-HETE is efficiently catalyzed by a variety of ubiquitous cellular peroxidases. wikipedia.orgontosight.ai These enzymes are part of the cell's antioxidant defense system, protecting against oxidative damage by reducing harmful hydroperoxides to their less reactive alcohol counterparts. ontosight.ai This rapid reduction is a widespread cellular process, highlighting its importance in maintaining cellular homeostasis. wikipedia.org

Several specific peroxidases have been identified to mediate the reduction of 15(S)-HpETE. Notably, prostaglandin-endoperoxide synthases (also known as cyclooxygenases, COX-1 and COX-2) possess peroxidase activity that can facilitate this reaction. wikipedia.orgbio-rad.com Additionally, various glutathione (B108866) peroxidases (GPXs), including GPX1, GPX2, and GPX4, utilize glutathione to reduce 15(S)-HpETE to 15(S)-HETE. wikipedia.orgreactome.orghmdb.ca This enzymatic action has been observed in various cell types, including human platelets. reactome.org The involvement of these specific enzymes underscores the integration of the lipoxygenase pathway with other major lipid signaling and antioxidant systems within the cell.

| Enzyme/Enzyme System | Metabolic Action on 15(S)-HpETE | Resulting Product(s) |

| Ubiquitous Cellular Peroxidases | Reduction | 15(S)-HETE |

| Prostaglandin-Endoperoxide Synthase (COX-1 & COX-2) | Peroxidase Activity | 15(S)-HETE |

| Glutathione Peroxidases (GPX1, GPX2, GPX4) | Reduction | 15(S)-HETE |

Further Oxidative Metabolism Pathways

Beyond simple reduction, 15(S)-HpETE and its reduced product, 15(S)-HETE, can undergo further oxidative transformations, leading to a new set of biologically active molecules.

The alcohol group of 15(S)-HETE can be further oxidized to a ketone, forming 15-oxo-eicosatetraenoic acid (15-oxo-ETE). wikipedia.orgnih.gov This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the same enzyme responsible for the inactivation of prostaglandins. wikipedia.orgnih.gov While 15(S)-HETE is the primary precursor for 15-oxo-ETE in the 15-LO pathway, 15-oxo-ETE can also be formed directly from 15(S)-HpETE through the action of certain cytochrome P450 enzymes. nih.govnih.gov

15(S)-HpETE can be further oxygenated by 5-lipoxygenase (ALOX5) to produce 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5(S),15(S)-diHpETE), which is then reduced to 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE). wikipedia.orgbio-rad.com Alternatively, 5(S)-HETE can be converted by 15-lipoxygenase to 5(S),15(S)-diHETE. caymanchem.com This dihydroxy acid can then be oxidized to 5-oxo-15(S)-hydroxyeicosatetraenoic acid (5-oxo-15(S)-HETE). wikipedia.orgwikipedia.org The biosynthesis of 5-oxo-15-HETE can also occur via the 15-LO-catalyzed oxidation of 5-oxo-ETE. nih.gov These metabolites, characterized by the presence of multiple oxygen-containing functional groups, often exhibit potent and specific biological activities. wikipedia.org

| Precursor | Enzyme(s) | Product |

| 15(S)-HETE | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-oxo-ETE |

| 15(S)-HpETE | Cytochrome P450 | 15-oxo-ETE |

| 15(S)-HpETE | 5-lipoxygenase (ALOX5), Peroxidases | 5(S),15(S)-diHETE |

| 5(S),15(S)-diHETE | 5-hydroxyeicosanoid dehydrogenase (5-HEDH) | 5-oxo-15(S)-HETE |

| 5-oxo-ETE | 15-lipoxygenase (15-LO) | 5-oxo-15(S)-HETE |

Epoxidation and Leukotriene/Eoxin Formation

In addition to reduction and oxidation, 15(S)-HpETE can undergo a significant transformation into epoxide-containing molecules, namely leukotrienes and eoxins. 15(S)-HpETE can be converted into an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). caymanchem.commedchemexpress.comnih.govpnas.org This conversion is thought to occur via a lipoxygenase-like mechanism. nih.gov

This epoxide, also known as eoxin A4 (EXA4), is a pivotal branch point. wikipedia.orgwikipedia.org It can be hydrolyzed to form dihydroxy acids or, more significantly, conjugated with glutathione by leukotriene C4 synthase to form eoxin C4 (EXC4). wikipedia.orgwikipedia.org Similar to the classical leukotriene pathway, EXC4 can be sequentially metabolized to eoxin D4 (EXD4) and eoxin E4 (EXE4) by the removal of glutamic acid and glycine (B1666218) residues, respectively. wikipedia.orgwikipedia.org This pathway highlights a parallel series of bioactive lipids to the well-known 5-lipoxygenase-derived leukotrienes, with the eoxins representing 14,15-disubstituted analogs. wikipedia.org The formation of these eoxins has been particularly noted in human eosinophils and mast cells. pnas.orgresearchgate.net

Conversion to 14,15-Leukotriene A4 (14,15-LTA4)

One of the key metabolic routes for 15(S)-HpETE is its conversion to 14,15-leukotriene A4 (14,15-LTA4). wikipedia.orgmedchemexpress.comcaymanchem.com This transformation is catalyzed by enzymes with 15-lipoxygenase (15-LO) activity, such as 15-LO-1. wikipedia.orgmedchemexpress.comcaymanchem.com This enzyme abstracts a hydrogen atom and facilitates the formation of an epoxide ring between carbons 14 and 15 of the eicosanoid backbone. windows.net The resulting molecule, 14,15-LTA4, is a highly unstable epoxide, analogous to the 5,6-epoxide leukotriene A4 (LTA4) formed by 5-lipoxygenase. wikipedia.org This unstable intermediate serves as a branching point for the synthesis of other bioactive lipids. bio-rad.com

Subsequent Formation of Eoxins (e.g., Eoxin A4, Eoxin C4)

Following its formation, 14,15-LTA4, which is also designated as Eoxin A4 (EXA4), can be further metabolized to a series of compounds known as eoxins. wikipedia.orgwikipedia.org The biosynthesis of eoxins from EXA4 mirrors the pathway for the conversion of LTA4 to other leukotrienes. wikipedia.org

Specifically, Eoxin C4 (EXC4) is formed through the conjugation of glutathione to EXA4, a reaction catalyzed by leukotriene C4 synthase. wikipedia.orgpnas.org Eoxins are implicated in inflammatory processes and have been identified in human eosinophils and mast cells. wikipedia.orgpnas.org The pathway can continue with the sequential cleavage of amino acids from the glutathione moiety to form Eoxin D4 (EXD4) and Eoxin E4 (EXE4). wikipedia.org

Transcellular Biosynthesis of Specialized Pro-Resolving Mediators

15(S)-HpETE is a pivotal precursor in the transcellular biosynthesis of lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. mdpi.comcaymanchem.com This process typically involves the interaction between two different cell types.

Lipoxin Formation via 5-Lipoxygenase Interaction (e.g., Lipoxin A4, Lipoxin B4)

The formation of lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), from 15(S)-HpETE requires the action of a second lipoxygenase, typically 5-lipoxygenase (5-LO). mdpi.comscispace.commdpi.com In one major pathway, 15(S)-HpETE produced by cells rich in 15-LO, like epithelial cells or eosinophils, is transferred to leukocytes, such as neutrophils. caymanchem.comsemanticscholar.orgersnet.org Within the leukocyte, 5-LO metabolizes 15(S)-HpETE to a 5(S),6(S),15(S)-epoxytetraene intermediate. scispace.commdpi.com This unstable epoxide is then enzymatically hydrolyzed to form both LXA4 and LXB4. scispace.commdpi.com This transcellular route highlights the coordinated metabolic activity between different cell populations to generate potent anti-inflammatory signals. semanticscholar.org

Generation of Reactive Lipid Aldehydes (e.g., 4-Hydroxynonenal, 4-Hydroxydodecadeinal)

Under conditions of oxidative stress, 15(S)-HpETE can undergo non-enzymatic decomposition to form reactive lipid aldehydes. researchgate.netphysiology.org These aldehydes are highly reactive and can modify proteins, nucleic acids, and other cellular macromolecules, contributing to cellular dysfunction and cytotoxicity.

One of the major aldehyde products derived from the peroxidation of 15(S)-HpETE is 4-hydroxy-2(E)-nonenal (4-HNE). researchgate.netphysiology.orgnih.gov The formation of 4-HNE involves a series of radical-induced reactions that lead to the cleavage of the carbon chain of the fatty acid. researchgate.net In contrast, 4-hydroxydodecadienal (4-HDDE) is generated from the 12-lipoxygenase product, 12-HpETE, illustrating the specificity of the precursor in determining the resulting aldehyde. researchgate.netnih.gov

Homolytic Decomposition to DNA-Reactive Electrophiles

The decomposition of 15(S)-HpETE can also lead to the formation of DNA-reactive electrophiles. hmdb.canih.gov Through a process of homolytic decomposition, 15(S)-HpETE can generate bifunctional electrophiles like 4-oxo-2(E)-nonenal. hmdb.canih.govaacrjournals.org These electrophiles are capable of reacting with DNA bases to form adducts, such as heptanone-etheno-2'-deoxyguanosine. hmdb.canih.gov The formation of such DNA adducts represents a potential mechanism of genotoxicity and carcinogenesis associated with oxidative stress and lipid peroxidation. nih.govaacrjournals.orgnih.gov

Intracellular Esterification into Membrane Phospholipids (B1166683)

In addition to its conversion into various signaling molecules, 15(S)-HpETE can be incorporated into cellular membranes through esterification into phospholipids. wikipedia.org This process involves the acylation of 15(S)-HpETE into the sn-2 position of membrane phospholipids, particularly phosphatidylinositol and phosphatidylethanolamine. wikipedia.org This incorporation can alter the physical properties of the cell membrane and may serve as a storage pool for this bioactive lipid. ahajournals.orgnih.gov The esterified hydroperoxide can be subsequently released by phospholipases to participate in signaling pathways.

Table 1: Key Enzymes and Products in the Metabolism of 15(S)-HpETE

| Metabolic Pathway | Key Enzyme(s) | Primary Product(s) |

| Leukotriene/Eoxin Pathway | ||

| Conversion to 14,15-LTA4 | 15-Lipoxygenase (15-LO) | 14,15-Leukotriene A4 (14,15-LTA4) / Eoxin A4 (EXA4) |

| Eoxin Formation | Leukotriene C4 Synthase | Eoxin C4 (EXC4) |

| Lipoxin Biosynthesis (Transcellular) | ||

| Lipoxin Formation | 5-Lipoxygenase (5-LO) | Lipoxin A4 (LXA4), Lipoxin B4 (LXB4) |

| Reactive Aldehyde Generation | ||

| Decomposition | Non-enzymatic | 4-Hydroxynonenal (4-HNE) |

| DNA Adduct Formation | ||

| Homolytic Decomposition | Non-enzymatic | 4-oxo-2(E)-nonenal |

| Membrane Incorporation | ||

| Esterification | Acyltransferases | Phospholipid-esterified 15(S)-HpETE |

Mediated Decomposition by Antioxidants (e.g., Vitamin C)

The metabolic fate of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is not solely confined to enzymatic reduction or rearrangement. Antioxidants, particularly ascorbic acid (Vitamin C), play a significant role in its decomposition, leading to the formation of various reactive molecules. This non-enzymatic pathway represents a critical intersection between lipid peroxidation and cellular redox status, yielding products with significant biological implications.

The interaction between 15(S)-HpETE and Vitamin C initiates a process of homolytic decomposition. nih.govnih.gov This reaction can lead to the formation of highly reactive α,β-unsaturated aldehydes. nih.gov Research using rat intestinal epithelial cells (RIES cells), which express the cyclooxygenase-2 (COX-2) gene, has shown that 15(S)-HpETE undergoes decomposition to form the DNA-reactive bifunctional electrophile 4-oxo-2(E)-nonenal (ONE). nih.govebi.ac.uk The presence of Vitamin C was observed to cause a dose-dependent increase in the levels of DNA adducts derived from this process, suggesting that Vitamin C facilitates the formation of 4-oxo-2(E)-nonenal from the lipid hydroperoxide. nih.govebi.ac.uk

Detailed investigations using liquid chromatography/mass spectrometry (LC/MS) have elucidated the specific array of bifunctional electrophiles generated during the Vitamin C-mediated decomposition of 15(S)-HpETE. nih.gov These studies confirmed the formation of multiple reactive aldehydes. When 15(S)-HpETE is treated with Vitamin C, at least five distinct bifunctional electrophiles are produced. nih.gov The major product formed in this reaction is trans-4,5-epoxy-2(E)-decenal (t-EDE). nih.gov

The decomposition of 15(S)-HpETE is not limited to Vitamin C. The glutathione redox cycle is also pivotal in metabolizing this lipid hydroperoxide. The enzyme glutathione peroxidase can reduce 15(S)-HpETE to its corresponding stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). nih.gov Studies on endothelial cells have demonstrated that intracellular reduced glutathione (GSH) is crucial for protecting against cell injury induced by 15(S)-HpETE. nih.gov Modulating intracellular GSH levels directly impacts the cytotoxicity of 15(S)-HpETE and its conversion to 15(S)-HETE. nih.gov Interestingly, exposure to 15(S)-HpETE can decrease the activity of glutathione peroxidase, suggesting a complex interplay in the cellular management of this hydroperoxide. nih.gov

Table 1: Bifunctional Electrophiles from Vitamin C-Mediated 15(S)-HpETE Decomposition nih.gov

| Compound Name | Abbreviation |

| trans-4,5-epoxy-2(E)-decenal | t-EDE |

| cis-4,5-epoxy-2(E)-decenal | c-EDE |

| 4-oxo-2(E)-nonenal | ONE |

| 4-hydroxy-2(E)-nonenal | HNE |

| 4-hydroperoxy-2(E)-nonenal | HPNE |

Molecular Mechanisms of 15 S Hpete Cellular Action

Receptor-Mediated Signaling

15(S)-HpETE can directly bind to and activate specific cellular receptors, thereby initiating downstream signaling cascades that alter cell function. This activity has been observed for both G protein-coupled receptors on the cell surface and nuclear receptors that modulate gene expression.

15(S)-HpETE, along with its reduced form 15(S)-HETE, has been identified as a ligand for the Leukotriene B4 Receptor 2 (BLT2), a low-affinity G protein-coupled receptor. wikipedia.orgresearchgate.net Unlike the high-affinity LTB4 receptor (BLT1), which is primarily expressed on leukocytes, BLT2 has a broader expression pattern and a wider range of ligands, including various hydroxyeicosanoids. researchgate.net7tmantibodies.com

Research has demonstrated that 15(S)-HpETE can compete with leukotriene B4 (LTB4) for binding to BLT2. researchgate.net This interaction is significant as BLT2 activation is linked to several cellular responses. For instance, signaling through BLT2 can lead to calcium mobilization and chemotaxis. researchgate.net The activation of BLT2 by 15(S)-HpETE and its derivatives may mediate growth-promoting and anti-apoptotic activities in various cell types, including cancer cells. wikipedia.org It is considered a low-affinity receptor for several pro-inflammatory metabolites, including 12(S)-HETE and 15(S)-HETE, in addition to LTB4. nih.gov

Table 1: Ligand Specificity of Leukotriene B4 Receptors

| Receptor | Affinity for LTB4 | Other Identified Ligands | Reference |

|---|---|---|---|

| BLT1 | High | Primarily LTB4 | researchgate.net |

| BLT2 | Low | 12(S)-HETE, 12(S)-HpETE, 15(S)-HETE | researchgate.netguidetopharmacology.org |

In addition to cell surface receptors, 15(S)-HpETE can directly interact with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). wikipedia.orgwikipedia.org PPARs are transcription factors that, upon activation by a ligand, regulate the expression of target genes involved in a multitude of cellular processes, including inflammation and metabolism. nih.gov

Both 15(S)-HpETE and 15(S)-HETE have been shown to bind to and activate PPARγ. wikipedia.orgwikipedia.org This activation is thought to contribute to some of the observed biological effects of these lipids, such as the inhibition of cancer cell growth. wikipedia.org For example, the activation of PPARγ by 15(S)-HETE has been linked to the inhibition of cell proliferation in various human cancer cell lines. wikipedia.org Furthermore, studies have shown that 12/15-LOX metabolites of arachidonic acid, including 15(S)-HETE, can enhance ischemia-induced PPARγ expression and activity, suggesting a role in neuroprotection through the inhibition of inflammatory responses. nih.gov

Table 2: Effects of 15(S)-HETE on PPARγ Activity and Cellular Response

| Cell/Tissue Type | Effect on PPARγ | Consequent Cellular Effect | Reference |

|---|---|---|---|

| Ischemic Brain | Increased expression and nuclear translocation | Inhibition of pro-inflammatory factors (NF-κB, iNOS, COX-2) | nih.gov |

| Primary Cortical Neurons | Increased transcriptional activity | Neuroprotection | nih.gov |

| Human Prostate Cancer Cells | Activation | Inhibition of cell growth | wikipedia.org |

| Human Lung Adenocarcinoma Cells | Activation | Inhibition of cell growth | wikipedia.org |

| Human Colorectal Cancer Cells | Activation | Inhibition of cell growth | wikipedia.org |

Enzyme Modulation and Inactivation

15(S)-HpETE exerts significant influence over cellular function by directly modulating the activity of various enzymes. Its effects range from potent inhibition and irreversible inactivation to the enhancement of specific enzyme functions.

15(S)-HpETE is a known inhibitor of prostacyclin synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into prostacyclin (PGI2). caymanchem.comglpbio.com Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. The inhibitory effect of 15(S)-HpETE on prostacyclin synthesis has been observed in various experimental systems, including porcine aortic microsomes and bovine endothelial cells. medchemexpress.comcaymanchem.com

Studies have shown that increased production of 15-HPETE, particularly under conditions of oxidant stress like selenium deficiency, leads to a decrease in prostacyclin synthase activity. nih.gov This inhibition of PGI2 production by 15-HPETE appears to be a direct effect on the enzyme's activity rather than an alteration of its expression. nih.gov While this inhibition is a significant biochemical event, some research suggests that the resulting reduction in PGI2 may not be the primary cause of cellular injury induced by 15-HPETE in endothelial cells. nih.gov

A unique and potent interaction occurs between 15(S)-HpETE and the leukocyte-type 12-lipoxygenase (12-LO). 15(S)-HpETE acts as a substrate for this enzyme, which converts it to 14,15-leukotriene A4. nih.gov However, this catalytic process leads to the rapid and irreversible inactivation of the enzyme. caymanchem.comnih.gov This phenomenon is termed "suicide inactivation" because the enzyme essentially facilitates its own destruction.

The mechanism involves the covalent binding of the 15-HPETE derivative to the enzyme in a nearly equimolar amount, leading to its inactivation within minutes. nih.gov This specific and rapid inactivation is unique to the leukocyte-type 12-LO and is not observed with the platelet-type isozyme. nih.gov This suggests a highly specific molecular interaction that could serve as a regulatory feedback mechanism.

In contrast to its inhibitory roles, 15(S)-HpETE can also enhance the activity of certain enzymes. Notably, it has been shown to increase the activity of both lipoxygenase and Na+,K+-ATPase in brain microvessels. hmdb.ca This effect is particularly relevant in the context of cerebral ischemia, where an increase in lipoxygenase activity and HETE levels is observed. nih.gov The enhancement of Na+,K+-ATPase activity by 15-HPETE is thought to be mediated through the lipoxygenase pathway and may play a significant role in the development of ischemic brain edema. hmdb.canih.gov

Signal Transduction Pathway Perturbation

15(S)-HpETE actively influences several key signaling pathways that govern cell survival, growth, and response to external stimuli. Its effects are mediated through the modulation of various kinases, phosphatases, and transcription factors.

Research indicates that 15(S)-HpETE can exert an inhibitory effect on the Protein Kinase B (Akt) signaling pathway, which is a central regulator of cell survival and angiogenesis. nih.gov In studies involving adipose endothelial cells, treatment with 15(S)-HpETE led to a significant decrease in the total levels of Akt. nih.govresearchgate.net Further analysis confirmed that the compound not only reduced the production of the Akt protein but also inhibited its activation, as evidenced by a significant decrease in the levels of phosphorylated Akt (phospho-Akt) in the stromovascular fraction of adipose tissue. nih.govresearchgate.net This down-regulation of Akt signaling is a potential mechanism contributing to the anti-angiogenic and apoptotic effects of 15(S)-HpETE observed in certain cellular contexts. nih.govresearchgate.net

Table 1: Effect of 15(S)-HpETE on Akt Signaling in Adipose Endothelial Cells

| Cellular Component | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Adipose Endothelial Cells | Total Akt Level | ~75% decrease compared to control | nih.govresearchgate.net |

| Adipose Endothelial Cells | Akt Production | Decreased | nih.govresearchgate.net |

15(S)-HpETE is a potent modulator of Protein Tyrosine Phosphatases (PTPs), a family of enzymes that act as key negative regulators of receptor tyrosine kinase (RTK) signaling. nih.govresearchgate.net The catalytic activity of PTPs depends on a highly reactive cysteine residue at their active site, which is susceptible to reversible oxidation. nih.govhubrecht.eu 15(S)-HpETE has been identified as a powerful inducer of this inhibitory oxidation. nih.govresearchgate.net

In vitro studies have demonstrated that 15(S)-HpETE causes prominent, dose-dependent oxidation of several PTPs, including SHP-1, PTP-H1, and TC-PTP. nih.govresearchgate.net Notably, these effects occur at nanomolar concentrations, whereas micromolar concentrations of hydrogen peroxide (H₂O₂) are needed to achieve similar levels of oxidation, highlighting the high efficacy of the lipid peroxide. nih.govresearchgate.net The lipid phosphatase PTEN, a member of the PTP superfamily, is also a target of 15(S)-HpETE-induced oxidation. nih.gov By oxidizing and inactivating PTPs, 15(S)-HpETE can disrupt the normal control of RTK signaling, leading to increased phosphorylation of receptors like the PDGF β-receptor and enhanced downstream signaling events. nih.govnih.gov This establishes lipid peroxides as previously unrecognized regulators of PTPs and, consequently, of RTK-mediated cellular processes. researchgate.net

Table 2: In Vitro Oxidation of Protein Tyrosine Phosphatases by 15(S)-HpETE

| PTP Target | Oxidizing Agent | Effective Concentration Range | Key Finding | Reference |

|---|---|---|---|---|

| SHP-1 | 15(S)-HpETE | Nanomolar | Induces prominent, dose-dependent oxidation | nih.govresearchgate.net |

| PTP-H1 | 15(S)-HpETE | Nanomolar | Induces prominent, dose-dependent oxidation | nih.govresearchgate.net |

| TC-PTP | 15(S)-HpETE | Nanomolar | Induces prominent, dose-dependent oxidation | nih.govresearchgate.net |

| PTEN | 15(S)-HpETE | Not specified | Results in oxidation of recombinant PTEN | nih.gov |

The interaction between 15(S)-HpETE and Protein Kinase C (PKC) appears to be context-dependent. Some studies suggest an activating role, particularly in immune cell function. For instance, 15(S)-HpETE is implicated in stimulating PKC as part of the mechanism for monocyte binding in the vasculature. nih.gov Additionally, the ability of 15(S)-HpETE to induce the transmigration of monocytes across endothelial layers was found to be reduced by PKC inhibitors, implying that PKC activation is a downstream event in this process. cloudfront.net

Conversely, other research has shown an inhibitory effect. In one study, 15-HPETE was found to inhibit the translocation of PKC induced by the agonist phorbol (B1677699) 12-myristate 13-acetate (PMA) in endothelial cells. ahajournals.org This suggests that while 15(S)-HpETE may not directly activate all PKC isoforms, it can modulate their activity and participate in signaling cascades where PKC is a critical component.

15(S)-HpETE is known to mediate the induction of several immediate-early genes and transcription factors that play pivotal roles in cell proliferation, differentiation, and apoptosis. medchemexpress.commedchemexpress.com Specifically, it has been shown to induce the expression of the proto-oncogenes c-fos and c-jun. medchemexpress.commedchemexpress.com These two proteins are primary components of the Activator Protein-1 (AP-1) transcription factor. wikipedia.org By inducing its components, 15(S)-HpETE leads to the activation of AP-1, which then binds to specific DNA sequences to regulate the expression of target genes involved in various cellular processes. medchemexpress.commedchemexpress.comactivemotif.com

Table 3: Transcription Factors Induced by 15(S)-HpETE

| Transcription Factor/Gene | Role | Effect of 15(S)-HpETE | Reference |

|---|---|---|---|

| c-fos | Component of AP-1 | Induction of expression | medchemexpress.commedchemexpress.com |

| c-jun | Component of AP-1 | Induction of expression | medchemexpress.commedchemexpress.com |

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis

15(S)-HpETE is intrinsically linked to the cellular redox state, both as a product of oxidative processes and as an inducer of further reactive oxygen species (ROS) generation. hmdb.ca

15(S)-HpETE can directly contribute to increased cellular ROS levels. Unstable byproducts generated during the hydroperoxidation of arachidonic acid by lipoxygenase enzymes can themselves function as reactive oxygen species. semanticscholar.org Furthermore, 15(S)-HpETE has been shown to induce apoptosis in chronic myelogenous leukemia (K-562) cells through a mechanism that involves the generation of ROS. researchgate.netnih.gov Studies using inhibitors revealed that this ROS production is mediated by NADPH oxidase. researchgate.netnih.gov This enzyme-mediated generation of ROS is a key step that leads to the activation of caspases and the subsequent execution of the apoptotic program. researchgate.netnih.gov The compound's ability to induce membrane lipid peroxidation is another mechanism through which it can generate free radicals, thereby altering the cellular redox balance. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 15(S)-Hydroperoxyeicosatetraenoic acid | 15(S)-HpETE |

| 15(S)-Hydroxyeicosatetraenoic acid | 15(S)-HETE |

| Protein Kinase B | Akt |

| Protein Tyrosine Phosphatase | PTP |

| Receptor Tyrosine Kinase | RTK |

| Hydrogen Peroxide | H₂O₂ |

| Phosphatase and tensin homolog | PTEN |

| Platelet-derived growth factor | PDGF |

| Protein Kinase C | PKC |

| Phorbol 12-myristate 13-acetate | PMA |

| Activator Protein-1 | AP-1 |

| Reactive Oxygen Species | ROS |

| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidase | NADPH oxidase |

NADPH Oxidase-Mediated ROS Production

The cellular actions of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) are closely linked to the generation of reactive oxygen species (ROS), a process significantly mediated by NADPH oxidase (NOX). semanticscholar.orgnih.gov Studies have demonstrated that 15(S)-HpETE stimulates the production of ROS, which in turn plays a crucial role in initiating signaling cascades that lead to programmed cell death, or apoptosis. nih.govnih.gov In various cell types, including leukemia cells, the pro-apoptotic effects of 15(S)-HpETE are attributed to ROS generation through the activation of NOX. nih.govnih.gov

Research on Jurkat and K-562 leukemia cell lines has shown that exposure to 15(S)-HpETE leads to a significant increase in intracellular ROS levels. nih.govnih.gov The involvement of NADPH oxidase in this process was confirmed through inhibitory studies. The use of diphenylene iodonium (B1229267) (DPI), a known pharmacological inhibitor of NADPH oxidase, markedly reduced the ROS production induced by 15(S)-HpETE. nih.govnih.gov Specifically, pretreatment with DPI was found to inhibit 85% of the ROS production triggered by 15(S)-HpETE in Jurkat cells. nih.gov This evidence strongly suggests that NADPH oxidase is a primary source of the ROS generated in response to 15(S)-HpETE and that this ROS production is a key event in the subsequent activation of apoptotic pathways. nih.govnih.gov

Interaction with Glutathione (B108866) Peroxidases (GPx)

15(S)-HpETE is a hydroperoxy fatty acid that can be enzymatically reduced by glutathione peroxidases (GPx). mdpi.comresearchgate.net This reaction is a critical component of cellular antioxidant defense mechanisms, converting the reactive hydroperoxy group into a more stable hydroxyl group, thereby transforming 15(S)-HpETE into 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). d-nb.inforesearchgate.net The process requires glutathione (GSH) as a cofactor. d-nb.info

Different GPx isoforms exhibit the ability to metabolize 15(S)-HpETE. nih.gov GPx1, in particular, is highly efficient in reducing soluble hydroperoxides like 15(S)-HpETE. nih.gov This enzymatic reduction is not only a detoxification pathway but also a regulatory step, as both 15(S)-HpETE and its reduced product, 15(S)-HETE, have distinct biological activities. mdpi.com The balance between the production of 15(S)-HpETE and its reduction by GPx can therefore influence cellular signaling pathways, including those involved in inflammation and cell death. researchgate.net Under conditions of excessive oxidative stress, the capacity of the GPx system can be overwhelmed, leading to an accumulation of 15(S)-HpETE and its subsequent diversion into peroxidation pathways that generate reactive aldehydes. researchgate.netresearchgate.net

Regulation of Cellular Processes

Induction of Apoptosis

15(S)-HpETE is a potent inducer of apoptosis in various cell types, including endothelial and leukemia cells. nih.govnih.govnih.gov Its pro-apoptotic activity is a key aspect of its regulatory role in cellular processes. The induction of apoptosis by 15(S)-HpETE is characterized by hallmark features of programmed cell death, such as internucleosomal DNA fragmentation, chromatin condensation, and the activation of caspase cascades. nih.govnih.gov Studies have shown that 15(S)-HpETE can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Mitochondrial Pathway Involvement (Caspase-9 Activation, Cytochrome c Release)

The intrinsic pathway of apoptosis is significantly engaged by 15(S)-HpETE. A key event in this pathway is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The released cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase of the mitochondrial pathway, caspase-9. nih.gov Research in bovine aortic endothelial cells and leukemia cell lines has confirmed that 15(S)-HpETE treatment results in both cytochrome c release and subsequent caspase-9 activation. nih.govnih.govnih.gov The activation of caspase-9 is a critical step, as it subsequently activates downstream executioner caspases, such as caspase-3, leading to the final stages of apoptosis. nih.gov The dependence of 15(S)-HpETE-induced apoptosis on this caspase was demonstrated in a study where a specific caspase-9 inhibitor completely blocked the chromatin condensation caused by 15(S)-HpETE. nih.gov

Extrinsic Pathway Involvement (Fas-Mediated Death Pathway Activation)

In addition to the mitochondrial pathway, 15(S)-HpETE activates the extrinsic pathway of apoptosis. nih.gov This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. creative-diagnostics.comsinobiological.com Studies on Jurkat T-cell leukemia cells revealed that 15(S)-HpETE treatment leads to an increased expression of Fas ligand (FasL) and the Fas-associated death domain (FADD) adapter protein. nih.gov The binding of FasL to its receptor (FasR) triggers the recruitment of FADD, which in turn recruits pro-caspase-8 to form the death-inducing signaling complex (DISC). sinobiological.com This complex facilitates the auto-catalytic activation of caspase-8, the key initiator caspase of the extrinsic pathway. nih.govsinobiological.com The activation of caspase-8 by 15(S)-HpETE has been experimentally observed and is a crucial step that directly links the compound to the Fas-mediated death pathway. nih.gov

Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax, Bid) and Caspase Cascades (Caspase-3, Caspase-8)

The apoptotic signaling induced by 15(S)-HpETE involves the intricate regulation of the Bcl-2 family of proteins, which are central controllers of the mitochondrial pathway. nih.govnih.gov Research has shown that 15(S)-HpETE modulates the expression of both anti-apoptotic and pro-apoptotic members of this family. Specifically, treatment with 15(S)-HpETE has been observed to decrease the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov In some cell types, this is accompanied by an increase in the pro-apoptotic protein Bax, leading to a higher Bax/Bcl-2 ratio, which favors apoptosis. nih.gov

Furthermore, 15(S)-HpETE influences the pro-apoptotic BH3-only protein, Bid. In the context of the extrinsic pathway, activated caspase-8 can cleave Bid into its truncated form, tBid. frontiersin.org This cleavage product then translocates to the mitochondria to promote apoptosis, creating a link between the extrinsic and intrinsic pathways. The cleavage of Bid has been observed in cells treated with 15(S)-HpETE. nih.gov

Ultimately, both the intrinsic and extrinsic pathways converge on the activation of a cascade of executioner caspases. 15(S)-HpETE has been shown to activate the initiator caspases, caspase-9 and caspase-8. nih.govnih.gov These, in turn, activate the primary executioner caspase, caspase-3. nih.govnih.govnih.govnih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological changes of apoptosis. nih.govnih.gov

Interactive Data Table: Effects of 15(S)-HpETE on Apoptotic Markers

| Cell Line | Apoptotic Marker | Observed Effect | Reference |

| Bovine Aortic Endothelial Cells | Bcl-2 | Decreased | nih.gov |

| Bovine Aortic Endothelial Cells | Caspase-9 | Activated | nih.gov |

| Bovine Aortic Endothelial Cells | Caspase-3 | Activated | nih.gov |

| Adipose Endothelial Cells | Bcl-2 | Decreased | nih.gov |

| Adipose Endothelial Cells | Bax | No significant change | nih.gov |

| Adipose Endothelial Cells | Bax/Bcl-2 Ratio | Increased | nih.gov |

| Adipose Endothelial Cells | Caspase-3 | Activated | nih.govresearchgate.net |

| Jurkat (T-cell leukemia) | Fas Ligand | Increased Expression | nih.gov |

| Jurkat (T-cell leukemia) | FADD | Increased Expression | nih.gov |

| Jurkat (T-cell leukemia) | Caspase-8 | Activated | nih.gov |

| Jurkat (T-cell leukemia) | Bid | Cleavage | nih.gov |

| Jurkat (T-cell leukemia) | Cytochrome c | Released | nih.gov |

| Jurkat (T-cell leukemia) | Caspase-3 | Activated | nih.gov |

| K-562 (Myeloid leukemia) | Cytochrome c | Released | nih.gov |

| K-562 (Myeloid leukemia) | Caspase-3 | Activated | nih.gov |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Cleavage

15(S)-Hydroperoxyeicosatetraenoic acid, or 15(S)-HpETE, has been shown to induce apoptosis in various cell types, a process often marked by the cleavage of Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme crucial for DNA repair and the maintenance of genomic integrity. abcam.com During apoptosis, PARP-1 is cleaved by caspases, particularly caspase-3, which inactivates its DNA repair functions and facilitates cellular disassembly. abcam.com

In studies involving leukemia cell lines, such as the chronic myelogenous leukemia cell line K-562 and the acute lymphoblastic leukemia cell line Jurkat, exposure to 15(S)-HpETE led to the characteristic features of apoptosis, including the cleavage of PARP-1. researchgate.netnih.govnih.gov For instance, K-562 cells treated with 10µM of 15(S)-HpETE showed evidence of PARP-1 cleavage, which occurred downstream of caspase-3 activation. researchgate.netnih.gov Similarly, Jurkat cells exposed to the same concentration of 15(S)-HpETE for 3 hours also exhibited PARP-1 cleavage as part of the apoptotic cascade. nih.gov This cleavage is a key indicator that 15(S)-HpETE can trigger a caspase-dependent apoptotic pathway, ultimately leading to programmed cell death. The cleavage of PARP-1 by caspases is considered a hallmark of apoptosis, signifying a shift from cellular repair to demolition. abcam.compeerj.com

Internucleosomal DNA Fragmentation and Chromatin Condensation

A defining characteristic of apoptosis is the degradation of nuclear DNA into smaller, internucleosomal fragments, along with the condensation of chromatin. pacific.edunih.gov Research has demonstrated that 15(S)-HpETE is a potent inducer of these nuclear apoptotic events in various cell models.

In studies on bovine aortic endothelial cells (BAEC) under conditions of oxidant stress, increased levels of endogenous 15(S)-HpETE were associated with the onset of apoptosis, as evidenced by both internucleosomal DNA fragmentation and chromatin condensation. researchgate.netnih.govebi.ac.uk The direct addition of 15(S)-HpETE to these cells confirmed its role in inducing these apoptotic markers. researchgate.netnih.gov The process was found to be dependent on the activation of caspases, specifically caspase-9 and caspase-3, suggesting the involvement of the mitochondrial (intrinsic) pathway of apoptosis. researchgate.netnih.govebi.ac.uk

Further evidence comes from studies on Jurkat cells, a human T-cell leukemia line. Treatment with 15(S)-HpETE at a concentration of 10 µM for 3 hours resulted in significant DNA fragmentation. nih.gov This effect was part of a broader apoptotic response that also included the activation of the Fas-mediated death pathway. nih.gov These findings collectively indicate that 15(S)-HpETE can trigger key nuclear apoptotic events through caspase-dependent mechanisms. While DNA fragmentation and chromatin condensation are typical features of apoptosis, they may be regulated by separate, though often coordinated, pathways. pacific.edunih.gov

Anti-Proliferative Effects

15(S)-HpETE exhibits significant anti-proliferative effects across a range of cell types, particularly in cancer cells. This inhibitory action on cell growth is often a direct consequence of the induction of apoptosis.

In human leukemia cell lines, 15(S)-HpETE has demonstrated potent and rapid growth inhibition. For the chronic myelogenous leukemia cell line K-562, 15(S)-HpETE showed an IC₅₀ (half-maximal inhibitory concentration) of 10 µM within 3 hours of exposure. researchgate.netnih.gov A similar potent effect was observed in the Jurkat acute lymphoblastic leukemia cell line, which also had an IC₅₀ of 10 µM after 3 hours. nih.gov In contrast, its more stable metabolite, 15(S)-HETE, required higher concentrations and longer exposure times to achieve a similar level of inhibition. researchgate.netnih.govnih.gov

The anti-proliferative activity of 15(S)-HpETE is not limited to leukemia cells. It has also been shown to inhibit the growth of various other cancer cell lines, although the specific mechanisms and potencies can vary. wikipedia.org The underlying mechanism for this anti-proliferative action is closely tied to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades. researchgate.netnih.govnih.gov This contrasts with some other arachidonic acid metabolites, such as 15-oxo-ETE, which also inhibit cell proliferation but may act through different pathways. mdpi.comnih.gov

Table 1: Anti-Proliferative Effects of 15(S)-HpETE on Leukemia Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) | Reference |

|---|---|---|---|---|

| K-562 | Chronic Myelogenous Leukemia | 10 | 3 | researchgate.netnih.gov |

| Jurkat | Acute Lymphoblastic Leukemia | 10 | 3 | nih.gov |

Anti-Angiogenic Mechanisms

15(S)-HpETE has been identified as an anti-angiogenic agent, capable of inhibiting the formation of new blood vessels. nih.gov This effect is achieved through several mechanisms, including the induction of apoptosis in endothelial cells, the inhibition of endothelial cell sprouting, and the downregulation of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). peerj.comnih.gov

Studies using adipose tissue explants have shown that 15(S)-HpETE significantly inhibits endothelial sprouting. peerj.com In cultured endothelial cells derived from adipose tissue, it was observed to inhibit the formation of tube-like structures, a key step in angiogenesis. peerj.comnih.gov This inhibition of the angiogenic phenotype is linked to a reduction in the expression of crucial endothelial cell molecules. peerj.com

A primary molecular mechanism for the anti-angiogenic effect of 15(S)-HpETE is the downregulation of VEGF. nih.govahajournals.org In adipose-derived endothelial cells, treatment with 15(S)-HpETE led to a significant decrease in both the production and secretion of VEGF, with levels dropping by approximately 55%. nih.gov This reduction in VEGF was confirmed at both the protein and mRNA levels. nih.govahajournals.org Furthermore, 15(S)-HpETE treatment also decreased the levels of CD31 (PECAM-1), an adhesion molecule essential for endothelial cell-cell interactions during vessel formation. peerj.comnih.gov The anti-angiogenic actions of 15(S)-HpETE are often mediated by inducing apoptosis in endothelial cells, which involves the inhibition of cell survival signaling pathways, such as the one involving the protein Akt. peerj.comnih.gov

Table 2: Effects of 15(S)-HpETE on Angiogenic Factors in Adipose Endothelial Cells This table is interactive. You can sort and filter the data.

| Factor | Effect of 15(S)-HpETE Treatment | Approximate Reduction | Mechanism | Reference |

|---|---|---|---|---|

| Endothelial Sprouting | Decreased | Significant Inhibition | Inhibition of Angiogenesis | peerj.com |

| VEGF Production | Decreased | ~55% | Downregulation | nih.gov |

| CD31 Levels | Decreased | Not Quantified | Downregulation | peerj.comnih.gov |

| Akt Signaling | Decreased | ~75% (Akt protein) | Inhibition of Survival Pathway | peerj.com |

Modulation of Cell Adhesion Molecules

15(S)-HpETE has been shown to modulate the expression of various cell adhesion molecules (CAMs) on the surface of endothelial cells, which plays a crucial role in inflammatory responses and leukocyte trafficking. Specifically, it can inhibit the induced expression of key CAMs involved in the adhesion of leukocytes to the endothelium. nih.govahajournals.org

In studies using human umbilical vein endothelial cells (HUVECs), 15(S)-HpETE was found to significantly inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), E-selectin, and Vascular Cell Adhesion Molecule-1 (VCAM-1) that was induced by tumor necrosis factor-alpha (TNF-α). ahajournals.org The inhibitory potency was noted to be greater for 15(S)-HpETE compared to its reduced form, 15(S)-HETE, and the parent fatty acid, arachidonic acid. ahajournals.org This inhibition occurs at a post-receptor level, as it also affects CAM expression induced by phorbol esters, and is associated with the inhibition of protein kinase C (PKC) translocation. nih.govahajournals.org

This modulation of CAMs points to an anti-inflammatory role for 15(S)-HpETE, as the upregulation of these molecules is a critical step in the recruitment of inflammatory cells to sites of injury or infection. aai.org By decreasing the expression of these adhesion molecules, 15(S)-HpETE can reduce the binding of monocytes and neutrophils to the endothelium. nih.govnih.gov

Effects on Cellular Membrane Integrity

As a lipid hydroperoxide, 15(S)-HpETE can directly impact the integrity of cellular membranes, primarily through processes related to oxidative stress. researchgate.net Studies have shown that it can cause significant injury to endothelial cells, leading to a loss of membrane integrity. nih.govnii.ac.jp

In cultured bovine endothelial cells, 15(S)-HpETE was the only arachidonic acid metabolite among several tested that caused severe, dose-dependent cellular injury leading to cell death. nii.ac.jp This injury was characterized by the complete detachment of cells from each other and the culture surface, followed by lysis. nii.ac.jp This effect was distinct from the damage caused by other oxidants like hydrogen peroxide. nii.ac.jp

Research on cultured rat cardiac cells also demonstrated that 15(S)-HpETE induces a concentration-dependent loss of cardiomyocyte membrane integrity, measured by the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov This effect is attributed to its nature as a reactive oxygen species (ROS), which can initiate lipid peroxidation within the cell membrane, disrupting its structure and function. nih.gov The damage to membrane integrity can also lead to alterations in the cell's electrical properties, such as membrane depolarization. nih.gov

Research Methodologies and Experimental Models in 15 S Hpete Studies

In Vitro Cellular Models

In vitro models, utilizing isolated and cultured cells, provide a controlled environment to study the direct effects of 15(S)-HpETE on specific cell types, minimizing the complex interactions present in a whole organism.

Endothelial Cell Lines

Endothelial cells, which form the inner lining of blood vessels, are a primary focus in 15(S)-HpETE research. Various endothelial cell lines have been employed to understand its vascular effects.

Bovine Aortic Endothelial Cells (BAECs): Studies using BAECs have demonstrated that 15(S)-HpETE can cause severe, dose- and time-dependent cellular injury. nii.ac.jp This injury is distinct from that caused by other peroxides like tert-butylhydroperoxide and hydrogen peroxide. nii.ac.jp Morphologically, exposure to 15(S)-HpETE leads to the detachment of cells from each other and the culture dish, ultimately resulting in cell lysis. nii.ac.jp Furthermore, 15(S)-HpETE has been shown to inhibit the production of prostacyclin, a key regulator of vascular homeostasis, in BAECs. nii.ac.jpnih.gov Oxidative stress induced by selenium deficiency in BAECs leads to increased production of 15-HpETE and subsequent apoptosis, a process that can be mitigated by a specific 15-lipoxygenase inhibitor. researchgate.net In bovine coronary arterial endothelial cells, 15(S)-HpETE specifically inhibits both basal and stimulated prostacyclin (PGI2) release. physiology.org

Human Umbilical Vein Endothelial Cells (HUVECs): Research on HUVECs has revealed the anti-angiogenic properties of 15(S)-HpETE. It has been shown to down-regulate the expression of key angiogenic markers including E-selectin, vascular endothelial growth factor (VEGF), and CD31. researchgate.netnih.gov In contrast to its metabolite, 15(S)-HETE, which promotes the formation of tube-like structures, 15(S)-HpETE exhibits an opposing, anti-angiogenic effect. nih.govpeerj.com Additionally, pretreatment of HUVECs with 15(S)-HpETE reduces their ability to be stimulated by tumor necrosis factor-alpha (TNF-α), thereby inhibiting the adhesion of neutrophils and monocytes. ahajournals.org This inhibitory effect is associated with a decrease in the TNF-α–induced expression of adhesion molecules such as ICAM-1, E-selectin, and VCAM-1. ahajournals.org

Adipose Endothelial Cells: In endothelial cells derived from adipose tissue, 15(S)-HpETE demonstrates a clear anti-angiogenic effect. nih.govnih.gov This is evidenced by a decrease in endothelial sprouting from adipose tissue explants and the inhibition of tube-like structure formation in cultured adipose endothelial cells. nih.govnih.govresearchgate.net Mechanistically, 15(S)-HpETE induces apoptosis in these cells by inhibiting the survival signaling molecule Akt and the anti-apoptotic protein Bcl-2, while activating caspase-3. nih.govnih.gov It also reduces the production of CD31 and VEGF in these cells. nih.govnih.gov

| Cell Line | Key Findings for 15(S)-HpETE | References |

| Bovine Aortic Endothelial Cells (BAECs) | Induces severe, dose- and time-dependent cell injury and lysis. | nii.ac.jp |

| Inhibits prostacyclin (PGI2) synthesis. | nii.ac.jpnih.govphysiology.org | |

| Increased production under oxidative stress leads to apoptosis. | researchgate.net | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Exhibits anti-angiogenic properties by down-regulating E-selectin, VEGF, and CD31. | researchgate.netnih.gov |

| Inhibits TNF-α-induced adhesion of leukocytes by decreasing ICAM-1, E-selectin, and VCAM-1 expression. | ahajournals.org | |

| Adipose Endothelial Cells | Exerts anti-angiogenic effects by decreasing endothelial sprouting and tube formation. | nih.govnih.govresearchgate.net |

| Induces apoptosis via inhibition of Akt and Bcl-2, and activation of caspase-3. | nih.govnih.gov | |

| Reduces the production of CD31 and VEGF. | nih.govnih.gov |

Leukemia Cell Lines

The impact of 15(S)-HpETE on cancer cells has been investigated using various leukemia cell lines, revealing its pro-apoptotic potential.

Jurkat Cells: In the human T-cell leukemia cell line, Jurkat, 15(S)-HpETE inhibits cell growth with an IC50 value of 10 µM after 3 hours of exposure. nih.govebi.ac.uk This effect is mediated through the activation of the Fas-mediated death pathway, involving both extrinsic and intrinsic apoptotic pathways. nih.gov Key events include increased expression of Fas ligand and FADD, activation of caspase-8 and -3, cleavage of Bid, a decrease in mitochondrial membrane potential, and release of cytochrome c. nih.govebi.ac.uk The generation of reactive oxygen species (ROS) through NADPH oxidase is also implicated in this process. nih.govnih.gov

K-562 Cells: In the chronic myelogenous leukemia cell line K-562, 15(S)-HpETE rapidly inhibits cell growth, showing an IC50 value of 10 µM within 3 hours. nih.govresearchgate.net This growth inhibition is due to the induction of apoptosis, characterized by the release of cytochrome c, activation of caspase-3, and cleavage of PARP-1. nih.govresearchgate.net The underlying mechanism involves the generation of ROS mediated by NADPH oxidase. nih.govnih.gov

| Cell Line | Key Findings for 15(S)-HpETE | References |

| Jurkat Cells | Inhibits cell growth (IC50 = 10 µM at 3h). | nih.govebi.ac.uk |

| Activates Fas-mediated apoptosis (extrinsic and intrinsic pathways). | nih.govebi.ac.uk | |

| Involves NADPH oxidase-induced ROS generation. | nih.govnih.gov | |

| K-562 Cells | Rapidly inhibits cell growth (IC50 = 10 µM at 3h). | nih.govresearchgate.net |

| Induces caspase-dependent apoptosis. | nih.govresearchgate.net | |

| Mediated by NADPH oxidase-generated ROS. | nih.govnih.gov |

Macrophage Cell Lines

Macrophages are key cells of the immune system, and studies using macrophage cell lines have helped to understand how 15(S)-HpETE modulates their function. In murine macrophage cell lines transfected to express human 15-lipoxygenase-1, arachidonic acid treatment leads to the production of 15(S)-HpETE, which is subsequently converted to 15(S)-HETE and 15-oxo-ETE. mdpi.comnih.gov Human macrophages and the monocytic cell line Mono Mac 6 treated with 15(S)-HpETE show a significantly inhibited production of TNF-α when stimulated with lipopolysaccharide (LPS). jci.org This effect is more potent than that of arachidonic acid or 15(S)-HETE and involves the depression of TNF mRNA expression. jci.org

Vascular Smooth Muscle Cells

Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls. Research using the A-10 rat aortic smooth muscle cell line has shown that 15(S)-HpETE, as a peroxidation product of arachidonic acid, can induce apoptosis. nih.gov This suggests a role for 15(S)-HpETE in processes involving VSMC death, which can be relevant in vascular pathologies. hmdb.ca

Ex Vivo Tissue Models

Ex vivo models, which utilize tissues maintained outside the body in an artificial environment, offer a bridge between in vitro and in vivo studies.

Rat Aortic Ring Sprouting Assays

The rat aortic ring sprouting assay is a widely used ex vivo model to study angiogenesis. In this assay, rings of rat aorta are cultured in a matrix, and the outgrowth of new microvessels (sprouts) is quantified. Studies using this model have demonstrated that 15(S)-HpETE possesses anti-angiogenic properties, as it does not induce sprouting from the aortic rings, in stark contrast to its metabolite 15(S)-HETE, which is pro-angiogenic. researchgate.netnih.gov This finding further supports the anti-angiogenic role of 15(S)-HpETE observed in endothelial cell cultures.

In Vivo Models for Mechanistic Studies

To investigate the mechanistic link between oxidative stress and 15(S)-HpETE, researchers have employed a unique model based on selenium deficiency in bovine aortic endothelial cells (BAEC). nih.govebi.ac.uk Selenium is a crucial component of glutathione (B108866) peroxidase, an enzyme that detoxifies peroxides. nih.gov A deficiency in selenium leads to increased oxidative stress. nih.govebi.ac.uk

In this model, selenium-deficient (-Se) BAEC were used to evaluate the effects of altered eicosanoid production on endothelial cell apoptosis. nih.govresearchgate.net The results demonstrated that oxidative stress significantly elevated the production of 15(S)-HpETE, the immediate oxygenation product of arachidonic acid via the 15-lipoxygenase pathway. nih.govebi.ac.uk This increased accumulation of 15(S)-HpETE during selenium deficiency was associated with an increased pro-inflammatory phenotype and higher rates of apoptosis in endothelial cells. researchgate.net These findings highlight the role of 15(S)-HpETE as a critical mediator of apoptosis in endothelial cells under conditions of oxidative stress. nih.gov

Biochemical and Molecular Assays

A variety of apoptosis detection assays have been employed to elucidate the pro-apoptotic effects of 15(S)-HpETE on endothelial cells. These assays target different stages and hallmarks of the apoptotic process.

DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear morphology. In adipose endothelial cells treated with 15(S)-HpETE, DAPI staining revealed significant nuclear fragmentation and chromatin condensation, which are characteristic features of apoptosis. researchgate.netpeerj.com

Caspase activation assays are crucial for determining the involvement of the caspase cascade, the central executioners of apoptosis. thermofisher.comresearchgate.net Studies have shown that treatment of adipose endothelial cells with 15(S)-HpETE leads to a significant increase in the activity of caspase-3. researchgate.netnih.govpeerj.com Furthermore, in bovine aortic endothelial cells under oxidative stress, increased exposure to 15(S)-HpETE induced the activation of both caspase-3 and caspase-9, suggesting the involvement of the mitochondrial apoptotic pathway. nih.govebi.ac.uk The use of a caspase-9 inhibitor completely blocked 15(S)-HpETE-induced chromatin condensation, confirming that the apoptosis is caspase-9 dependent. nih.gov

DNA fragmentation , another late-stage hallmark of apoptosis, has also been observed in cells exposed to 15(S)-HpETE. nih.govaxionbiosystems.com This internucleosomal DNA fragmentation provides further evidence of 15(S)-HpETE-induced apoptosis. nih.gov

The table below summarizes the key apoptosis detection assays used in 15(S)-HpETE studies and their principal findings.

| Assay | Target | Cell Type | Key Findings with 15(S)-HpETE Treatment |

| DAPI Staining | Nuclear Morphology | Adipose Endothelial Cells | Increased nuclear fragmentation and chromatin condensation. researchgate.netpeerj.com |

| Caspase-3 Activation Assay | Executioner Caspase Activity | Adipose Endothelial Cells, Bovine Aortic Endothelial Cells | Significant increase in caspase-3 activity. researchgate.netnih.govpeerj.com |

| Caspase-9 Activation Assay | Initiator Caspase Activity | Bovine Aortic Endothelial Cells | Increased caspase-9 activity, suggesting mitochondrial pathway involvement. nih.govebi.ac.uk |

| DNA Fragmentation Assay | Internucleosomal DNA Cleavage | Bovine Aortic Endothelial Cells | Increased DNA fragmentation. nih.gov |

To understand the molecular mechanisms underlying the biological effects of 15(S)-HpETE, researchers have extensively used Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) to analyze the expression of key genes and proteins.

In studies focusing on apoptosis, the expression of the Bcl-2 family of proteins, which are critical regulators of this process, has been examined. Treatment of adipose endothelial cells with 15(S)-HpETE resulted in a decrease in the levels of the anti-apoptotic protein Bcl-2. researchgate.netnih.govpeerj.com However, no significant change was observed in the levels of the pro-apoptotic protein Bax. researchgate.netpeerj.comresearchgate.net This shift in the Bax/Bcl-2 ratio towards apoptosis is a crucial finding. peerj.com

In the context of angiogenesis, the expression of vascular endothelial growth factor (VEGF) and the platelet endothelial cell adhesion molecule (CD31) has been analyzed. Studies have consistently shown that 15(S)-HpETE treatment leads to a decreased production of both VEGF and CD31 in endothelial cells. researchgate.netnih.govnih.gov This downregulation of key angiogenic markers provides a molecular basis for the observed anti-angiogenic effects of 15(S)-HpETE. researchgate.netnih.gov

The following table details the findings from gene and protein expression analyses in response to 15(S)-HpETE.

| Target Protein | Assay Method(s) | Cell Type | Effect of 15(S)-HpETE |

| Bcl-2 | ELISA, Western Blot | Adipose Endothelial Cells | Decreased expression. researchgate.netpeerj.com |

| Bax | ELISA, Western Blot | Adipose Endothelial Cells | No significant change in expression. researchgate.netpeerj.comresearchgate.net |

| VEGF | ELISA, Western Blot | Adipose Endothelial Cells, HUVECs | Decreased production and expression. researchgate.netnih.govnih.gov |

| CD31 | ELISA, Western Blot | Adipose Endothelial Cells, HUVECs | Decreased production and expression. researchgate.netnih.govnih.gov |

The measurement of reactive oxygen species (ROS) is critical for understanding the role of oxidative stress in the cellular effects of 15(S)-HpETE. A widely used method for this is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, often coupled with flow cytometry for quantitative analysis. nih.govnih.govresearchgate.net

DCFH-DA is a cell-permeable dye that, upon entering the cell, is deacetylated by cellular esterases to the non-fluorescent DCFH. nih.gov In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.govabcam.com The intensity of the fluorescence is proportional to the amount of ROS present in the cell. nih.gov

In studies with the chronic myelogenous leukemia cell line K-562, DCFH-DA analysis via flow cytometry was used to investigate the involvement of ROS in 15(S)-HpETE-induced apoptosis. researchgate.net The results from these studies indicated that exposure to 15(S)-HpETE leads to an increase in ROS levels, and that these ROS mediate the subsequent caspase-dependent apoptosis. researchgate.net This demonstrates a direct link between 15(S)-HpETE, the generation of reactive oxygen species, and the induction of programmed cell death.

Enzyme Activity Assays (e.g., Protein Tyrosine Phosphatase Oxidation Assay)

Protein tyrosine phosphatases (PTPs) are crucial signaling enzymes that are regulated by the reversible oxidation of a cysteine residue in their active site. nih.gov Studies have shown that 15(S)-HpETE can induce the oxidation of PTPs. nih.govresearchgate.net An in vitro PTP oxidation assay has been utilized to demonstrate this effect. nih.govresearchgate.net In this assay, purified, GST-tagged PTPs such as SHP-1, PTP-H1, and TC-PTP are treated with varying concentrations of 15(S)-HpETE. nih.govresearchgate.net The resulting oxidation of the PTPs is then detected, often through antibody-based methods that specifically recognize the oxidized form of the catalytic cysteine. nih.govresearchgate.nethubrecht.eu

Notably, research has revealed that 15(S)-HpETE can cause significant PTP oxidation at nanomolar concentrations, whereas much higher, micromolar concentrations of hydrogen peroxide (H₂O₂) are needed to achieve a similar effect. nih.govresearchgate.net This highlights the potency of lipid hydroperoxides like 15(S)-HpETE in modulating PTP activity. nih.govresearchgate.net Furthermore, studies have investigated the effect of 15(S)-HpETE on the tumor suppressor PTEN, a lipid and protein phosphatase. nih.gov These experiments have shown that 15(S)-HpETE can induce the oxidation of recombinant PTEN, a process that is reversible with the addition of a reducing agent like dithiothreitol (B142953) (DTT). nih.gov

Cell Survival and Proliferation Assays

The impact of 15(S)-HpETE on cell viability and growth is frequently assessed using cell survival and proliferation assays. These assays are critical for understanding the role of 15(S)-HpETE in pathological conditions like cancer and in processes such as angiogenesis.

One common method involves treating cultured cells, such as the human chronic myelogenous leukemia cell line K-562, with 15(S)-HpETE and measuring the inhibition of cell growth. researchgate.net The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, indicating the concentration of 15(S)-HpETE required to inhibit cell growth by 50%. researchgate.net For K-562 cells, the IC₅₀ for 15(S)-HpETE has been reported to be 10 µM. researchgate.net The mechanisms underlying these effects are also investigated, with studies showing that 15(S)-HpETE can induce apoptosis, characterized by the release of cytochrome c, activation of caspase-3, and cleavage of PARP-1. researchgate.net

In the context of angiogenesis, the effect of 15(S)-HpETE on endothelial cells is of particular interest. Studies on adipose endothelial cells have demonstrated that 15(S)-HpETE can inhibit the formation of endothelial sprouts from adipose tissue explants, indicating an anti-angiogenic effect. nih.gov These studies also show that 15(S)-HpETE can decrease the production of key angiogenic factors like CD31 and VEGF. nih.gov The underlying mechanism appears to involve the induction of apoptosis in these endothelial cells, as evidenced by the inhibition of the cell survival signaling molecule Akt, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the activity of caspase-3. nih.gov

Advanced Analytical Techniques

The accurate detection and quantification of the chemically labile and often low-abundance 15(S)-HpETE in complex biological samples necessitate the use of advanced analytical techniques. These methods provide the sensitivity and specificity required to distinguish 15(S)-HpETE from its isomers and other related lipids.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of 15(S)-HpETE. nih.gov Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) chromatography are employed. For instance, after enzymatic synthesis, the crude product containing 15(S)-HpETE can be purified using a combination of thin-layer chromatography and HPLC. A typical HPLC setup for this purpose might involve a Cosmosil 5SL column with a mobile phase of hexane/isopropyl alcohol/acetic acid. The detection of 15(S)-HpETE is often achieved by monitoring its ultraviolet (UV) absorbance at 234 nm, which is characteristic of the conjugated diene structure in the molecule.

Chiral chromatography, a specialized form of HPLC, is essential for separating the enantiomers of hydroperoxyeicosatetraenoic acids, allowing for the specific analysis of the 15(S) isomer. sci-hub.se For example, a Chiralpak IA column can be used to resolve 15(S)-HpETE from its 15(R) counterpart.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique used for the analysis of 15(S)-HpETE and its metabolites. nih.govahajournals.org Due to the thermal instability and low volatility of 15(S)-HpETE, derivatization is typically required before GC/MS analysis. nih.gov This often involves reduction of the hydroperoxy group to a hydroxyl group, followed by esterification and silylation to create a more volatile and thermally stable derivative. While GC/MS has been historically important, the derivatization steps can be tedious. nih.gov

Targeted Chiral Lipidomics Analysis

Targeted chiral lipidomics has emerged as a highly sensitive and specific approach for analyzing eicosanoid enantiomers, including 15(S)-HpETE, in cellular systems. nih.govresearchgate.net This methodology often utilizes liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electron capture atmospheric pressure chemical ionization (ECAPCI). nih.govresearchgate.netspringernature.com This technique allows for the resolution of enantiomeric forms of bioactive lipids, which is crucial for distinguishing between enzymatically generated lipids, such as 15(S)-HpETE produced by 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2), and those arising from non-enzymatic free radical-mediated processes. nih.govnih.gov

In a typical targeted chiral lipidomics workflow, lipids are extracted from biological samples, derivatized (for example, with pentafluorobenzyl bromide), and then analyzed by LC-ECAPCI/MS. acs.org This approach has been successfully used to demonstrate the endogenous formation of 15(S)-HpETE in various cell types. nih.gov The high sensitivity of this method makes it possible to quantify trace amounts of these bioactive lipids. researchgate.net

| Analytical Technique | Key Features for 15(S)-HpETE Analysis | Common Application |

| HPLC | UV detection at 234 nm, chiral columns for enantiomer separation. | Purification and quantification of 15(S)-HpETE from biological or enzymatic reaction mixtures. |

| GC/MS | Requires derivatization, provides structural information. nih.gov | Identification of 15(S)-HpETE metabolites. nih.gov |

| Targeted Chiral Lipidomics (LC-MS) | High sensitivity and specificity, separates enantiomers. nih.govresearchgate.net | Quantifying endogenous levels of 15(S)-HpETE in cells and tissues to understand its role in specific biological pathways. nih.gov |

Computational and Theoretical Approaches

In addition to experimental techniques, computational and theoretical approaches are increasingly being used to study the interactions and functions of 15(S)-HpETE at a molecular level. These methods provide insights that can be difficult to obtain through experimental means alone.

Bioinformatics tools are used to analyze the structure and function of enzymes that produce 15(S)-HpETE, such as 15-lipoxygenases. dergipark.org.tr By comparing the sequences and structures of different lipoxygenases, researchers can gain a better understanding of their substrate specificity and catalytic mechanisms. dergipark.org.tr

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are employed to model the behavior of 15(S)-HpETE and its interactions with proteins. acs.orgresearchgate.net For example, MD simulations can be used to study how 15(S)-HpETE binds to the active site of an enzyme or interacts with a cell membrane. researchgate.netnih.gov QM/MM calculations can provide detailed information about the chemical reactions involving 15(S)-HpETE, such as its conversion to other bioactive lipids. acs.org These computational studies are valuable for generating hypotheses that can then be tested experimentally. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the structural and dynamic properties of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its interactions with biological macromolecules at an atomic level. These simulations provide insights into the conformational changes, binding modes, and reaction mechanisms that are often difficult to capture through experimental methods alone.

Researchers have employed MD simulations to explore the interaction of 15(S)-HpETE with various proteins. For instance, simulations have been used to study the binding of 15(S)-HpETE to the reduced form of human peroxiredoxin 3 (HsPrx3). researchgate.netresearchgate.net In these studies, a dimeric unit of the protein is typically extracted from its crystal structure and subjected to short MD simulations to relax the structure before docking with 15(S)-HpETE. researchgate.net The analysis of these simulations reveals how the aliphatic carbon chain of 15(S)-HpETE accommodates within hydrophobic patches on the protein surface, facilitating the interaction of the peroxide group with reactive cysteine residues. researchgate.net

MD simulations have also been instrumental in understanding the enzymatic synthesis of 15(S)-HpETE. Studies on human 15-lipoxygenase-2 (15-LOX-2) have utilized MD simulations to investigate the binding of the substrate, arachidonic acid (AA), and its conversion to 15(S)-HpETE. kcl.ac.uk These simulations have helped to elucidate the orientation of AA within the enzyme's active site, which is a key determinant of the reaction's regiospecificity. kcl.ac.uk By comparing the dynamics of different enzyme isoforms, such as 15-LOX-1 and 15-LOX-2, researchers have been able to identify subtle conformational differences that explain why 15-LOX-2 exclusively produces 15(S)-HpETE. kcl.ac.uk In some studies, quantum mechanics/molecular mechanics (QM/MM) calculations are combined with MD simulations to model the chemical reaction steps, such as hydrogen abstraction from arachidonic acid, providing a more detailed picture of the catalytic mechanism. kcl.ac.ukacs.org

The technical aspects of these simulations often involve the use of specialized software packages like AMBER, along with specific force fields such as ff14SB for the protein and general AMBER force field (GAFF) for the lipid. acs.org The systems are typically solvated in a water box with periodic boundary conditions to mimic a physiological environment. researchgate.net

Table 1: Examples of Molecular Dynamics Simulation Studies Involving 15(S)-HpETE

| System Studied | Simulation Software/Force Field | Key Findings | Reference |

|---|---|---|---|

| 15(S)-HpETE interaction with Mycobacterium tuberculosis AhpE (MtAhpE) | AMBER 16, QM/MM | Revealed how the aliphatic chain of 15-HpETE accommodates within a hydrophobic patch, allowing the peroxide group to interact with the reactive thiolate. | researchgate.net |

| Human 5-Lipoxygenase with 5(S)-HpETE | AMBER, ff14SB, GAFF2 | Analyzed the transformation of 5(S)-HpETE into Leukotriene A4, with specific parameters developed for the hydroperoxide. | acs.org |

| Human 15-Lipoxygenase-2 with Arachidonic Acid | Not specified | MD simulations showed a "tail-first" orientation of arachidonic acid is stable, leading to the exclusive production of 15-HpETE. | kcl.ac.uk |

| Oxidation of di-Polyunsaturated Phosphatidylethanolamines by 15-Lipoxygenase | Not specified | MD simulations confirmed that the higher oxidation rate of di-PUFA-PEs is due to a lack of non-productive enzymatic complexes. | escholarship.org |

Virtual Screening for Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. In the context of 15(S)-HpETE, virtual screening has been primarily focused on identifying inhibitors of the enzyme responsible for its synthesis, human 15-lipoxygenase-2 (h15-LOX-2). acs.orgresearchgate.netfigshare.com